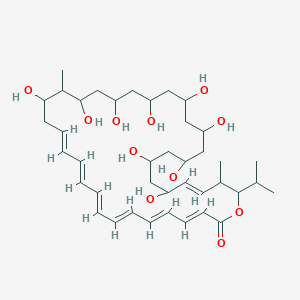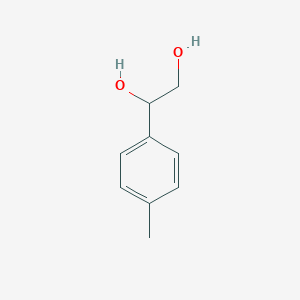
(4-Methylphenyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)-1,2-ethanediol, also known as 4-Methyl-1,2-phenylenediol (MPD), is an organic compound with the molecular formula C9H12O2. It is widely used in scientific research applications due to its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of MPD is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. MPD has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
MPD has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation and pain, and improve the function of various organs such as the liver and kidneys. MPD has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving blood flow.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPD in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help protect cells and reduce inflammation. MPD is also relatively easy to synthesize and has a high purity yield. However, one limitation of using MPD in lab experiments is its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using MPD in lab experiments.
Future Directions
There are several future directions for MPD research, including exploring its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. MPD could also be used as a reducing agent in the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MPD.
Conclusion:
In conclusion, (4-Methylphenyl)-1,2-ethanediol is a unique organic compound that has been extensively used in scientific research due to its potent antioxidant and anti-inflammatory properties. MPD has various potential benefits and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
MPD can be synthesized via several methods, including the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, the reaction of 4-methylphenylmagnesium bromide with ethylene oxide, and the reduction of 4-methylphenyl-1,2-epoxypropane with sodium borohydride. The most common method for synthesizing MPD is the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, which yields a high purity product.
Scientific Research Applications
MPD has been extensively used in scientific research due to its unique properties. It is a potent antioxidant that can protect cells from oxidative damage caused by reactive oxygen species (ROS). MPD has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases. Additionally, MPD has been used as a reducing agent in the synthesis of various organic compounds.
properties
CAS RN |
13603-62-8 |
|---|---|
Product Name |
(4-Methylphenyl)-1,2-ethanediol |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
InChI Key |
LRVUCXFUHLHEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




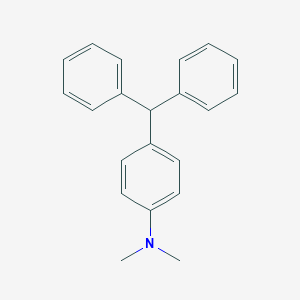
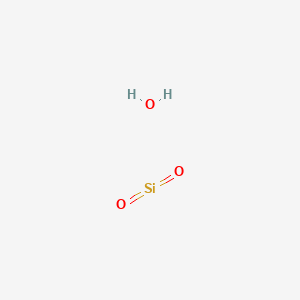
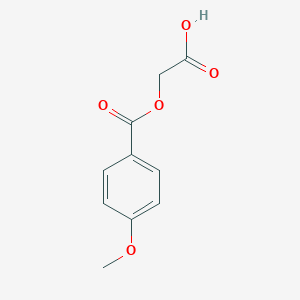

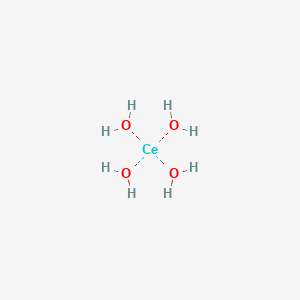

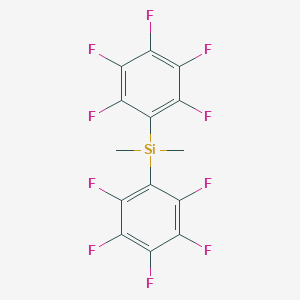


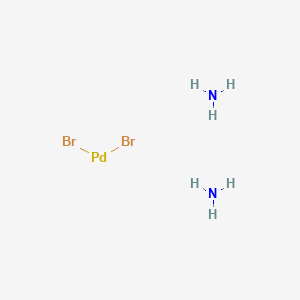
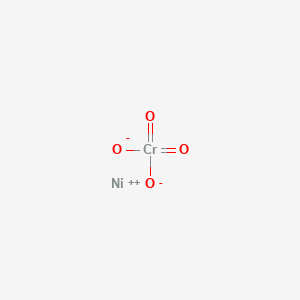
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
